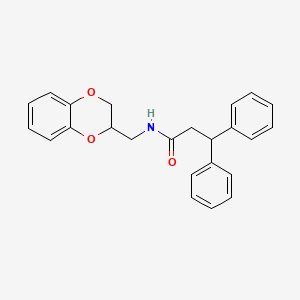
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,3-diphenylpropanamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,3-diphenylpropanamide, also known as L-THP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,3-diphenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been found to activate the Nrf2/ARE pathway, which plays a key role in the cellular defense against oxidative stress. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, this compound has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. This compound has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,3-diphenylpropanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, this compound also has some limitations, including its relatively low potency and selectivity, as well as its limited bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,3-diphenylpropanamide. One direction is to investigate the potential therapeutic applications of this compound in various disease models, including neurodegenerative diseases, cancer, and cardiovascular diseases. Another direction is to explore the molecular mechanisms underlying the effects of this compound, including its interactions with various signaling pathways and gene expression regulators. Additionally, future studies could focus on the optimization of this compound's pharmacokinetic properties and the development of more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic properties in various fields of scientific research. In the field of neuroscience, this compound has been found to have neuroprotective effects against oxidative stress and inflammation, as well as potential antidepressant and anxiolytic properties. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In the field of cardiovascular research, this compound has been found to have anti-inflammatory and anti-atherosclerotic effects.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-24(25-16-20-17-27-22-13-7-8-14-23(22)28-20)15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20-21H,15-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOKGFHUWRJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3952157.png)
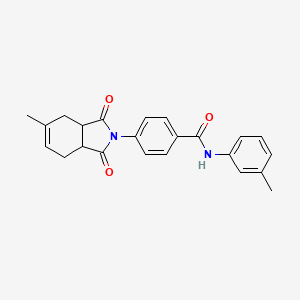

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952177.png)
![2-benzyl-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3952182.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine hydrochloride](/img/structure/B3952189.png)

![N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine](/img/structure/B3952210.png)
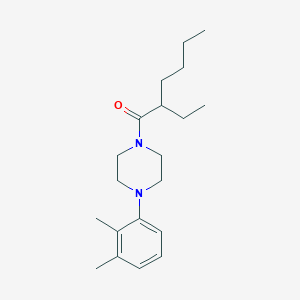
![(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3952235.png)
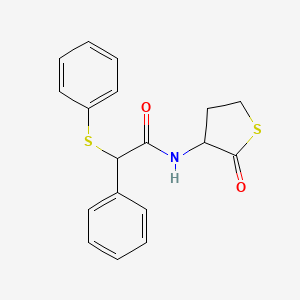
![N-(4-methoxyphenyl)-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3952250.png)
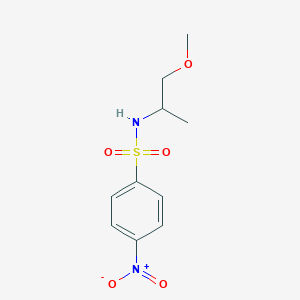
![1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952260.png)